8-Oxospiro[4.5]decane-7-carbonitrile
Description
8-Oxospiro[4.5]decane-7-carbonitrile is a spirocyclic compound featuring a cyclohexane ring fused to a dioxolane ring system, with a ketone (oxo) group at position 8 and a cyano group at position 6. This structure confers unique reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The compound’s spirocyclic framework enhances conformational rigidity, which is advantageous for chiral resolution and catalysis .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
8-oxospiro[4.5]decane-9-carbonitrile |
InChI |
InChI=1S/C11H15NO/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h9H,1-7H2 |
InChI Key |
LAKUGCUBNTXOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C(C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxaspiro[4.5]decane-7-carbonitrile
- Structure : Similar spirocyclic backbone but lacks the oxo group at position 7.
- Synthesis : Prepared via crystallization-induced diastereomer transformation using ketals with chiral 1,2-diphenylethane-1,2-diol, yielding enantiomerically pure derivatives .
- Key Differences :
8-(1-Phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile
- Structure : Incorporates an aza group (N) at position 8 and a phenyl-ethyl substituent.
- Properties :
- Applications : Used in stereoselective alkaloid synthesis due to its chiral nitrogen center .
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Structure : Features a cyclopropylmethyl substituent at position 8.
- Physicochemical Data: Molecular Formula: C₁₃H₁₉NO₂; XLogP3 = 1.9 (indicative of moderate lipophilicity) . Synthetic Accessibility: SMILES string (N#CC1(CCC2(CC1)OCCO2)CC1CC1) highlights the spirocyclic core and cyano group .
Benzothiazol-Substituted Spiro Compounds
- Structure: Derivatives like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate benzothiazole and hydroxyl-phenyl groups .
- Key Features :
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The presence of chiral centers (e.g., in 8-aza derivatives) significantly alters optical activity and crystallization behavior, critical for enantioselective synthesis .
- Functional Group Reactivity: The oxo group in this compound enables ketone-specific reactions (e.g., nucleophilic additions), unlike cyano-only analogs .
- Safety Profiles: Compounds like 8-Aminospiro[4.5]decane hydrochloride lack comprehensive toxicity data, highlighting the need for caution compared to well-studied derivatives .
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